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molecular formula C9H9NO6 B1314218 2,4-diMethoxy-5-nitrobenzoic acid CAS No. 90564-41-3

2,4-diMethoxy-5-nitrobenzoic acid

Cat. No. B1314218
M. Wt: 227.17 g/mol
InChI Key: RECRLCHPXXOYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686482

Procedure details

In a stream of argon, 0.30 g of metallic sodium was added to 5 ml of methanol under ice-cooling, the mixture was stirred at room temperature for a while and then 1.00 g of 4-chloro-2-methoxy-5-nitrobenzoic acid was added to the resulting solution in small portions, followed by stirring at 80° C. for 8 hours. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, and the thus precipitated product of interest was collected by filtration, washed with water and then dried under a reduced pressure to give 0.80 g of 2,4-dimethoxy-5-nitrobenzoic acid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([O:15][CH3:16])[CH:4]=1.Cl.[CH3:18][OH:19]>>[CH3:16][O:15][C:5]1[CH:4]=[C:3]([O:19][CH3:18])[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |^1:0|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for a while
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring at 80° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the thus precipitated product of interest was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C(=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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